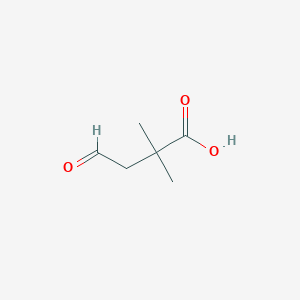

2,2-Dimethyl-4-oxobutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2-Dimethyl-4-oxobutanoic acid is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Reagent in Chemical Reactions

2,2-Dimethyl-4-oxobutanoic acid serves as a versatile reagent in organic synthesis. It is often utilized in the preparation of other compounds through various synthetic pathways. For instance, it can undergo esterification reactions to form esters that are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Synthesis of Complex Molecules

The compound has been employed in multi-step synthesis protocols to construct complex organic molecules. Its ability to participate in condensation reactions makes it a useful building block for creating larger molecular frameworks. Researchers have reported successful syntheses involving this compound that lead to biologically active derivatives .

Medicinal Chemistry

Potential Anticancer Agents

Recent studies have indicated that derivatives of this compound may exhibit anticancer properties. Research has focused on modifying the compound to enhance its biological activity against various cancer cell lines. For example, certain derivatives have shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Role in Drug Development

The compound's unique structure allows it to be used as a scaffold for drug development. By attaching different functional groups, researchers can create analogs that may improve efficacy and reduce side effects of existing drugs. This approach is particularly relevant in the development of targeted therapies for diseases such as cancer and HIV .

Material Science

Polymeric Applications

In material science, this compound has been investigated for its potential use in polymer synthesis. Its chemical properties allow it to be incorporated into polymer matrices, potentially enhancing their mechanical and thermal properties. Studies have shown that polymers containing this compound can exhibit improved durability and resistance to environmental factors .

Smart Coatings

The compound is also being explored for use in smart coatings that respond to environmental stimuli. By integrating this compound into coating formulations, researchers aim to develop materials that can change properties (such as color or adhesion) based on external conditions like temperature or pH .

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Derivatives showed significant inhibition of cancer cell growth in vitro. |

| Study 2 | Polymer Synthesis | Enhanced mechanical properties observed in polymers incorporating the acid. |

| Study 3 | Smart Coatings | Coatings demonstrated responsiveness to temperature changes when modified with the compound. |

Eigenschaften

Molekularformel |

C6H10O3 |

|---|---|

Molekulargewicht |

130.14 g/mol |

IUPAC-Name |

2,2-dimethyl-4-oxobutanoic acid |

InChI |

InChI=1S/C6H10O3/c1-6(2,3-4-7)5(8)9/h4H,3H2,1-2H3,(H,8,9) |

InChI-Schlüssel |

YKNQNJJIRXGJSV-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(CC=O)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.